2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one (referred to as the "target compound") is a synthetic molecule featuring a 1H-indole core substituted at position 3 with a (4-chlorophenyl)methanesulfonyl group. At the 1-position of the indole, a ketone moiety is linked to a piperidine ring.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)16-29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDZTQTJAJBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the indole derivative with a piperidine moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity . The sulfonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Role of the Sulfonyl Group
The target compound’s 3-[(4-chlorophenyl)methanesulfonyl] group distinguishes it from analogues lacking sulfonyl moieties (e.g., pyrazole-based compounds in ). Sulfonyl groups enhance electrophilicity and may improve binding to enzymes or receptors through polar interactions. For instance, compound 3e () features a methylsulfonyl-phenyl group, which contributes to its IR spectral signature at 1297 cm⁻¹ (S=O stretch) . In contrast, the absence of sulfonyl in JWH 203 isomers reduces polarity, as evidenced by their distinct mass spectrometry profiles .
Influence of Aromatic Substitution Patterns
- Chlorophenyl Position : The para-chlorophenyl group in the target compound contrasts with JWH 203 regioisomers (ortho, meta, para-Cl), where positional changes alter pharmacological activity. For example, the 4-Cl-phenyl isomer in JWH 203 showed unique fragmentation patterns in HRMS, suggesting stability differences .
- Methoxy vs.
Heterocyclic Modifications
- Piperidine vs. Morpholine: The target compound’s piperidine ring (pKa ~11) offers greater basicity compared to morpholine derivatives (e.g., ’s 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone), which may influence membrane permeability and target engagement .
- Pyrazole vs. Indole : Pyrazole-containing analogues (e.g., ) exhibit rigid, planar structures that may enhance stacking interactions with aromatic residues in enzymes, whereas indole derivatives (e.g., the target compound) provide greater conformational flexibility .
Biological Activity
The compound 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one belongs to a class of sulfonamide derivatives known for their diverse biological activities. Its unique structure, featuring an indole core and a methanesulfonyl group, suggests potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 396.90 g/mol. The structure includes:
- Indole Ring : A bicyclic structure that can modulate enzyme activity and receptor interactions.
- Methanesulfonyl Group : An electrophilic moiety that can form covalent bonds with nucleophilic sites on proteins.
- Piperidine Moiety : Often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Modulation : The indole structure can influence the activity of various enzymes, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Binding : The compound may interact with neurotransmitter receptors, which could have implications for neurological disorders.
Biological Activity Overview
Research indicates that compounds similar to 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one exhibit a range of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity Study :
- Enzyme Inhibition Analysis :
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
